Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride

Übersicht

Beschreibung

Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride is a useful research compound. Its molecular formula is C15H18ClNO and its molecular weight is 263.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Phenethylamine, a related compound, is known to interact with primary amine oxidase and trypsin-1 and trypsin-2 .

Mode of Action

Phenethylamine, a structurally similar compound, may increase the central nervous system depressant (cns depressant) activities .

Biochemical Pathways

Phenethylamines in general are known to be involved in various biochemical pathways, including those related to adrenoceptors, carbonyl anhydrase, dopamine receptor, dat, 5-ht, mao, ppar, sigma receptors, and taar1 .

Pharmacokinetics

Phenethylamine, a related compound, is known to have a complex pharmacokinetic profile .

Result of Action

Phenethylamines in general are known to have a wide range of effects, including mood elevation and increased alertness .

Action Environment

It is known that the compound should be stored at a temperature of 2-8°c .

Biologische Aktivität

Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride, also known as a derivative of phenethylamine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

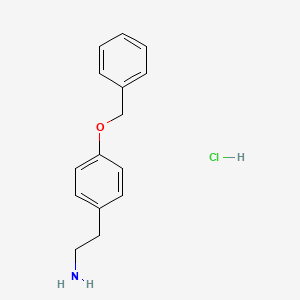

Chemical Structure and Properties

This compound has the molecular formula CHClO. Its structure features a benzene ring substituted with a phenylmethoxy group and an amine group. This configuration is essential for its interaction with biological targets.

The biological activity of benzeneethanamine derivatives often involves interactions with neurotransmitter receptors and enzymes. The amine group can participate in hydrogen bonding and ionic interactions with various biological molecules.

- Neurotransmitter Receptor Interaction : Compounds similar to benzeneethanamine have been shown to interact with serotonin and dopamine receptors, influencing mood and behavior.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.

Biological Activity Overview

Case Studies

-

Antimicrobial Activity :

A study investigated the antimicrobial properties of benzyl derivatives similar to benzeneethanamine. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections . -

Anticonvulsant Effects :

Research on N-benzyl derivatives demonstrated anticonvulsant effects with effective doses lower than traditional medications like phenobarbital. This suggests that benzeneethanamine derivatives could be promising candidates for further development . -

Tyrosinase Inhibition :

A study focused on tyrosinase inhibition showed that certain compounds derived from benzeneethanamine significantly reduced melanin production in B16F10 melanoma cells without cytotoxic effects. This highlights its potential use in skin whitening products .

Research Findings

Recent studies have provided insights into the pharmacological profiles of benzeneethanamine derivatives:

- Cytotoxicity Testing : Compounds were tested on various cancer cell lines, revealing varying degrees of cytotoxicity, which is crucial for evaluating their therapeutic potential .

- Molecular Docking Studies : Computational approaches have been employed to predict binding affinities and interactions with target proteins, providing a rational basis for further experimental validation .

Eigenschaften

IUPAC Name |

2-(4-phenylmethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14;/h1-9H,10-12,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEWDNMRTKWSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183957 | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2982-54-9 | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2982-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002982549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.